molecular formula C17H15Cl2N B2510463 (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride CAS No. 2247107-87-3

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride

Cat. No. B2510463
CAS RN: 2247107-87-3
M. Wt: 304.21
InChI Key: MZOGACJAVCWNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride, also known as 4-CN-2-NMC, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant that has been found to produce effects similar to those of other popular drugs such as cocaine and amphetamines. The chemical structure of 4-CN-2-NMC is similar to that of other synthetic cathinones, which makes it an attractive target for research in the field of pharmacology.

Scientific Research Applications

  • Pharmaceutical Research Thiols, such as “(4-Chlorophenyl)-naphthalen-2-ylmethanamine,” can serve as precursors for drug synthesis or functional groups in pharmaceuticals due to their reactivity. Researchers explore their potential in drug development and optimization.
  • Material Science

    • Thiols are valuable in synthesizing polymers and other materials due to their ability to form strong bonds with metals. For instance, “(4-Chlorophenyl)-naphthalen-2-ylmethanamine” may contribute to the creation of novel materials with unique electrical and optical properties .
  • Molecular Structure Analysis “(4-Chlorophenyl)-naphthalen-2-ylmethanamine” consists of two aromatic rings connected by a methylene group. One phenyl ring has a chlorine atom in the para position, and the molecule contains a thiol group (-SH).
  • Chemical Reactions Oxidation: Thiols can be oxidized to disulfides using agents like hydrogen peroxide (H2O2). Nucleophilic Substitution: The thiol group can be displaced by stronger nucleophiles (e.g., halide ions).

Mechanism of Action

properties

IUPAC Name

(4-chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN.ClH/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15;/h1-11,17H,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOGACJAVCWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.